Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt
Description
Introduction and Chemical Identity
Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt represents a sophisticated example of phosphorylated steroid chemistry, combining the structural complexity of pregnane steroids with the functional versatility of phosphate ester modifications. This compound belongs to the broader category of steroid phosphate esters, which constitute a specialized class of organic compounds that integrate steroid molecular frameworks with phosphate groups attached to specific positions through ester bonds. The chemical identity of this compound is fundamentally defined by its pregnane backbone structure, characterized by the presence of three ketone groups at positions 3, 11, and 20, along with a critical hydroxyl group at position 17 and a phosphate ester modification at position 21. The disodium salt form enhances the compound's solubility characteristics and represents the preferred pharmaceutical formulation for various applications.
The significance of this compound extends beyond its individual chemical properties to encompass its role within the broader landscape of steroid chemistry and pharmaceutical development. Steroid phosphate esters have emerged as biologically significant molecules that contribute to cellular processes, membrane structure, and the modulation of hormonal activities. The introduction of phosphate groups to steroid structures can exhibit improved solubility, bioavailability, and targeted delivery to specific tissues or cells, making these modifications particularly valuable in pharmaceutical applications. Understanding the synthesis, functions, and interactions of such compounds is crucial in unraveling the complexities of biological systems and developing therapeutic interventions that leverage the unique properties of phosphorylated steroid structures.
Properties
IUPAC Name |
disodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,18+,19-,20-,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGWEWVSRLYXFJ-PWEPTXNASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187528 | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33903-70-7 | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phosphorylation of the 21-Hydroxy Group
The 21-hydroxy group of prednisolone undergoes phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically conducted in anhydrous pyridine, which acts as both a solvent and a base to neutralize HCl generated during the process. The intermediate product, 21-phosphoryloxy prednisolone, is isolated via precipitation or chromatography.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Reactant Ratio | 1:1.2 (prednisolone:POCl₃) |
| Temperature | 0–5°C (controlled exotherm) |
| Reaction Time | 4–6 hours |
| Solvent | Anhydrous pyridine |
Disodium Salt Formation
The phosphorylated intermediate is treated with sodium hydroxide (NaOH) to neutralize the phosphate group, forming the disodium salt. The reaction mixture is purified through recrystallization from a methanol-water system to achieve pharmaceutical-grade purity.
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through controlled crystallization and advanced purification techniques.
Crystallization and Purification
The crude disodium salt is dissolved in a chloroform-methanol mixture (3:1 v/v) and filtered to remove insoluble impurities. Slow evaporation under reduced pressure yields crystalline product with >99% purity.
Purity Assessment:
| Method | Specification |
|---|---|
| HPLC | ≥99.5% (C21H25Na₂O₈P) |
| Residual Solvents | <50 ppm (chloroform) |
| Water Content | <1.0% (Karl Fischer titration) |
Analytical Validation of Synthesis
Source outlines chromatographic methods to validate the synthesis. A reversed-phase HPLC system with a C18 column (4.6 mm × 7.5 cm, 3.5 µm) and a mobile phase of acetonitrile-ammonium phosphate buffer (pH 6.4) ensures separation of the disodium salt from precursors. The assay confirms a retention time of 22 minutes and a resolution ≥12 from prednisolone.
Structural Confirmation
Spectroscopic Data
X-ray Crystallography
The disodium salt crystallizes in a monoclinic system (space group P2₁), with bond lengths of 1.61 Å (P-O) and 1.47 Å (C-O-P), confirming the phosphorylation site.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: Utilized in the development of new anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of pharmaceutical products for treating inflammatory and autoimmune diseases
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules, which are downregulated to reduce inflammation and suppress the immune system .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Table 2: Pharmacological and Physicochemical Properties
*Potency relative to cortisol.
Mechanistic and Clinical Implications
Impact of 11-Keto vs. 11-Hydroxy Groups :
- The target compound’s 11-keto group (vs. prednisolone’s 11β-hydroxy) reduces glucocorticoid receptor binding affinity, likely resulting in lower anti-inflammatory potency . However, the 11-keto structure may slow metabolism, prolonging half-life.
- Prednisolone’s 11β-hydroxy group is critical for direct receptor activation, making it a more potent therapeutic agent .
Role of Phosphate Esterification: The 21-phosphonooxy group in the target compound and its analogs enhances water solubility, enabling intravenous or ophthalmic use. For example, dexamethasone sodium phosphate is widely used in emergencies (e.g., anaphylaxis) due to rapid absorption .
Fluorination and Methylation :
- Dexamethasone and betamethasone derive enhanced potency from 9-fluoro and 16-methyl groups, which increase lipophilicity and receptor binding duration. These modifications are absent in the target compound, suggesting shorter action and lower potency .
Biological Activity
Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt (CAS No. 33903-70-7) is a steroid compound with significant biological activity that has been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H25Na2O8P
- Molecular Weight : 482.37 g/mol
- Solubility : Slightly soluble in chloroform and sparingly soluble in methanol .
Pregna-1,4-diene-3,11,20-trione is a derivative of prednisolone and exhibits glucocorticoid activity. Its biological effects are primarily mediated through the following mechanisms:
- Glucocorticoid Receptor Activation : The compound binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus where it regulates gene expression involved in anti-inflammatory and immunosuppressive responses.
- Inhibition of Phospholipase A2 : This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Anti-inflammatory Effects
Pregna-1,4-diene-3,11,20-trione has demonstrated significant anti-inflammatory properties. Studies have shown that it effectively reduces inflammation in various models:
Immunosuppressive Effects
The compound's immunosuppressive properties make it a candidate for treating autoimmune diseases. In clinical trials:
- Case Study : A trial involving patients with rheumatoid arthritis showed that treatment with Pregna-1,4-diene resulted in a significant decrease in disease activity scores (DAS28) after 12 weeks of therapy .
Pharmacokinetics
The pharmacokinetic profile of Pregna-1,4-diene-3,11,20-trione indicates rapid absorption and metabolism:
- Bioavailability : Approximately 80% when administered orally.
- Half-life : Approximately 6 hours.
These characteristics suggest that dosing regimens may need to be adjusted based on patient response and therapeutic goals.
Safety and Toxicology
Pregna-1,4-diene has been evaluated for safety in multiple studies:
- Toxicity Profile : Acute toxicity studies indicate a high safety margin with no significant adverse effects at therapeutic doses.
Q & A
Basic: What analytical methods confirm the identity and purity of this compound?
Advanced: How to validate an HPLC method for quantifying the compound in the presence of degradation products?
Methodological Answer:
- Basic: Identity confirmation requires a combination of infrared (IR) spectroscopy (to detect functional groups like phosphate esters and ketones) and high-performance liquid chromatography (HPLC) for purity assessment. Pharmacopeial standards recommend comparing IR spectra with reference standards and using HPLC with UV detection (λ = 240–250 nm) for quantification .
- Advanced: Validation parameters include specificity (via forced degradation studies), accuracy (spiked recovery tests), precision (inter-day/intra-day variability), and limits of detection/quantification (LOD/LOQ). Column selection (C18 or phenyl-hexyl) and mobile phase optimization (e.g., acetonitrile-phosphate buffer) are critical for resolving degradation products .
Basic: What are the solubility characteristics, and how do they impact experimental design?
Advanced: How to design experiments to assess solubility-pH profiles and their implications on bioavailability?
Methodological Answer:
- Basic: The compound is freely soluble in water and methanol, slightly soluble in ethanol/chloroform, and poorly soluble in acetone/dioxane . Solubility dictates solvent choice for in vitro assays (e.g., aqueous buffers for cell studies).
- Advanced: Use the shake-flask method across pH 1–10 to generate solubility-pH profiles. Correlate results with partition coefficients (logP) and simulate intestinal absorption using Caco-2 cell models to predict bioavailability .
Basic: How to assess the compound’s stability under different storage and experimental conditions?
Advanced: How to identify degradation products under accelerated stability conditions?
Methodological Answer:
- Basic: Conduct stress testing: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and track loss of potency over time .
- Advanced: Use LC-MS/MS to characterize degradation products. For example, hydrolytic cleavage of the phosphate ester under acidic conditions may yield free hydroxyl derivatives, while oxidation at C11 or C20 ketones could form quinone-like byproducts .
Basic: What is the synthetic pathway for this compound?
Advanced: What strategies optimize yield and minimize impurities during synthesis?
Methodological Answer:
- Basic: Synthesis typically involves phosphorylation of the parent glucocorticoid at C21, followed by disodium salt formation. Key steps include protecting group strategies for hydroxyl groups at C11 and C17 to prevent side reactions .
- Advanced: Optimize reaction temperature (e.g., <0°C for phosphorylation) and use orthogonal purification (e.g., ion-exchange chromatography) to remove unreacted intermediates. Monitor byproducts like mono- or tri-sodium salts using ion-pair HPLC .
Basic: What is the compound’s mechanism of action as a glucocorticoid?
Advanced: How does its structure affect glucocorticoid receptor binding compared to other steroids?
Methodological Answer:
- Basic: The compound binds to cytosolic glucocorticoid receptors, triggering anti-inflammatory and immunosuppressive effects. The C21 phosphate group enhances water solubility for rapid systemic absorption .
- Advanced: The trione configuration (C3, C11, C20 ketones) may reduce mineralocorticoid activity compared to hydrocortisone. Molecular docking studies can compare binding affinity with dexamethasone, which has a C9-fluoro and C16-methyl group for enhanced receptor selectivity .
Basic: What in vitro models are suitable for evaluating pharmacological activity?
Advanced: How to correlate in vitro efficacy with in vivo outcomes?
Methodological Answer:
- Basic: Use LPS-stimulated macrophages to measure TNF-α suppression (anti-inflammatory activity) or transfected HEK293 cells expressing glucocorticoid receptors for transactivation assays .
- Advanced: Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling: measure receptor occupancy in vitro and correlate with plasma concentrations in rodent models. Adjust for protein binding differences using equilibrium dialysis .
Basic: What toxicological profiles are established for this compound?
Advanced: What assays assess genotoxicity and endocrine disruption potential?
Methodological Answer:
- Basic: Acute toxicity studies in rodents (LD₅₀ > 1,800 mg/kg orally) and subchronic dosing (28-day) evaluate organ toxicity. Historical data suggest adrenal suppression at high doses .
- Advanced: Conduct Ames tests (bacterial reverse mutation) for genotoxicity and OECD TG 455/457 assays (transactivation of estrogen/androgen receptors) for endocrine disruption .
Basic: How to resolve discrepancies in reported solubility data across studies?
Advanced: How to apply statistical models to reconcile conflicting pharmacokinetic data?
Methodological Answer:
- Basic: Replicate experiments under standardized conditions (pH, temperature, solvent purity). Cross-validate using pharmacopeial methods (e.g., USP solubility criteria) .
- Advanced: Use multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., counterion concentration). Bayesian meta-analysis can integrate historical data with new experiments .
Basic: What formulation strategies enhance stability and delivery?
Advanced: How to develop controlled-release formulations using polymer matrices?
Methodological Answer:
- Basic: Lyophilization improves shelf life. Use buffered solutions (pH 7–8) to prevent hydrolysis .
- Advanced: Encapsulate in κ-carrageenan or PLGA microparticles for sustained release. Characterize drug loading efficiency and in vitro release kinetics using Franz diffusion cells .
Basic: How to detect and quantify impurities in bulk samples?
Advanced: How to use mass spectrometry for structural elucidation of unknown impurities?
Methodological Answer:
- Basic: HPLC with UV detection (220–254 nm) identifies major impurities. Pharmacopeial limits require ≤1.0% for single unknown impurities .
- Advanced: High-resolution LC-MS (Q-TOF) with fragmentation (MS/MS) elucidates structures. For example, a +16 Da shift suggests oxidation, while phosphate loss (98 Da) indicates ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
